molecular formula C9H14N2 B12442281 HYDRAZINE, (m-METHYLPHENETHYL)- CAS No. 32504-15-7

HYDRAZINE, (m-METHYLPHENETHYL)-

Cat. No.: B12442281
CAS No.: 32504-15-7
M. Wt: 150.22 g/mol
InChI Key: ZWIBNIPKRYNENP-UHFFFAOYSA-N
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Description

HYDRAZINE, (m-METHYLPHENETHYL)-: is a chemical compound with the formula C9H14N2. It is a derivative of hydrazine, which is a colorless, flammable liquid with an ammonia-like odor. Hydrazine and its derivatives are known for their high reactivity and are used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of HYDRAZINE, (m-METHYLPHENETHYL)- typically involves the reaction of hydrazine with m-methylphenethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of HYDRAZINE, (m-METHYLPHENETHYL)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: HYDRAZINE, (m-METHYLPHENETHYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds with various functional groups.

Scientific Research Applications

HYDRAZINE, (m-METHYLPHENETHYL)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form various hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of HYDRAZINE, (m-METHYLPHENETHYL)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Hydrazine (N2H4): A simple hydrazine compound used as a reducing agent and in rocket propellants.

    Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine used in the synthesis of pharmaceuticals and as a rocket propellant.

    Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative used in rocket fuels and as a chemical intermediate.

Uniqueness: HYDRAZINE, (m-METHYLPHENETHYL)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its m-methylphenethyl group provides additional steric and electronic effects, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

32504-15-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(3-methylphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7,11H,5-6,10H2,1H3

InChI Key

ZWIBNIPKRYNENP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNN

Origin of Product

United States

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